5-Methyl-2-furyl-(3-methyl-2-thienyl)methanol
Description
Contextualizing Heteroaryl Carbinols within Organic Synthesis and Chemical Research
Heteroaryl carbinols, also known as heteroaryl methanols, are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is, in turn, bonded to at least one heteroaromatic ring. These compounds are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. Their versatility stems from the reactivity of the hydroxyl group, which can undergo various transformations such as oxidation to ketones, esterification, and substitution reactions. nih.gov The presence of heteroaromatic rings, such as furan (B31954), thiophene (B33073), pyridine, or pyrrole (B145914), introduces unique electronic properties and steric influences that can be exploited in the design of novel pharmaceuticals, agrochemicals, and materials.
The synthesis of heteroaryl methanols can be achieved through several methods, with the Grignard reaction being a classic and widely employed approach. This reaction involves the addition of an organometallic halide (Grignard reagent) to a heteroaromatic aldehyde or ketone. sigmaaldrich.com Other methods include the reduction of corresponding heteroaryl ketones and aldehydes. The development of efficient and selective synthetic routes to chiral heteroaryl methanols is an area of active research, as the stereochemistry of these compounds is often crucial for their biological activity.
Significance of Furan and Thiophene Heterocycles in Conjugated Systems Research
Furan and thiophene are five-membered aromatic heterocycles containing an oxygen and a sulfur atom, respectively. These rings are of particular interest in the field of conjugated systems research due to their electron-rich nature and their ability to participate in π-conjugation. When incorporated into polymers and other organic materials, furan and thiophene moieties can significantly influence the electronic and photophysical properties of the resulting systems.
Thiophene, in particular, is a well-studied building block for conducting polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Its sulfur atom's d-orbitals can participate in π-conjugation, leading to materials with good charge transport properties. Furan, while also contributing to π-conjugation, imparts different electronic characteristics due to the higher electronegativity of the oxygen atom. The choice between furan and thiophene allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of conjugated materials. The combination of both furan and thiophene rings within a single molecule can lead to materials with unique and potentially advantageous properties, blending the characteristics of both heterocycles.
Structural Analysis of 5-Methyl-2-furyl-(3-methyl-2-thienyl)methanol: A Representative Furan-Thiophene Carbinol
Molecular Structure:
This compound is a heteroaryl methanol (B129727) that incorporates both a furan and a thiophene ring. The central carbon atom, bonded to the hydroxyl group, serves as a bridge between the 5-methylfuran-2-yl and 3-methylthiophene-2-yl moieties. The methyl groups on both the furan and thiophene rings are expected to influence the compound's steric and electronic properties.
Interactive Data Table: Key Structural Features
| Feature | Description |
| Core Structure | Methanol |
| Heteroaryl Substituent 1 | 5-Methyl-2-furyl |
| Heteroaryl Substituent 2 | 3-Methyl-2-thienyl |
| Functional Group | Secondary Alcohol |
| Key Bonds | C-O (alcohol), C-C (furan-methanol), C-C (thiophene-methanol) |
Conformational Considerations:
Spectroscopic Characterization (Expected):
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl groups on the furan and thiophene rings, the protons on the aromatic rings, the methine proton of the carbinol group, and the hydroxyl proton. The chemical shifts of the aromatic protons would provide information about the electronic environment of each ring.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbinol carbon, the carbons of the furan and thiophene rings, and the methyl carbons.
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. pressbooks.pub Characteristic C-O stretching bands and absorptions related to the C-H and C=C vibrations of the aromatic rings would also be present. pressbooks.pub
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the bonds connecting the heteroaryl rings to the central carbon.
The study of this compound, as a representative furan-thiophene carbinol, provides valuable insights into the synthesis, structure, and potential applications of this important class of heteroaryl compounds. Further research into this and similar molecules could uncover novel properties and applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(5-methylfuran-2-yl)-(3-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-7-5-6-14-11(7)10(12)9-4-3-8(2)13-9/h3-6,10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSUSYDPGOKOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=C(O2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Pertaining to 5 Methyl 2 Furyl 3 Methyl 2 Thienyl Methanol and Its Structural Analogs
Investigating C-C Bond Formation Mechanisms in Heteroaryl Coupling
The construction of biheteroaryl systems is a cornerstone of modern organic synthesis. The coupling of furan (B31954) and thiophene (B33073) moieties, as seen in the backbone of the title compound, can proceed through several mechanistic pathways, primarily dictated by the electronic nature of the heterocycles and the reaction conditions employed.
Pathways of Electrophilic Aromatic Substitution and Nucleophilic Attack in Heterocycle Reactivity
Five-membered heterocycles like furan and thiophene are considered electron-rich aromatic systems, making them highly susceptible to electrophilic aromatic substitution (EAS). ksu.edu.sa The lone pair of electrons on the heteroatom (oxygen or sulfur) participates in the π-system, increasing the electron density of the ring carbons and making them more nucleophilic than benzene. youtube.com
The reactivity order in EAS is generally pyrrole (B145914) > furan > thiophene > benzene. ksu.edu.saimperial.ac.uk This trend is governed by the electronegativity of the heteroatom and its ability to delocalize the positive charge in the intermediate carbocation (the sigma complex or arenium ion). imperial.ac.uk Substitution occurs preferentially at the C2 (α) position because the intermediate formed by attack at this position is stabilized by three resonance structures, whereas attack at the C3 (β) position yields an intermediate with only two resonance structures. ksu.edu.sapearson.com In 5-Methyl-2-furyl-(3-methyl-2-thienyl)methanol, the C5 position of the furan ring and the C2 and C5 positions of the thiophene ring are substituted. The remaining C3 and C4 positions on the furan and the C4 and C5 positions on the thiophene would be the primary sites for further electrophilic attack.
While less common due to their electron-rich nature, furan and thiophene rings can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. nih.gov The mechanism involves the addition of a nucleophile to the ring to form a stable intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov For analogs of the title compound bearing nitro or cyano groups, this pathway could become significant.
| Feature | Furan | Thiophene |
| Aromaticity | Less aromatic | More aromatic than furan |
| Reactivity in EAS | More reactive | Less reactive than furan |
| Preferred site of EAS | C2 (α-position) | C2 (α-position) |
| Reason for Regioselectivity | Greater stabilization of the intermediate carbocation for α-attack. pearson.com | Greater stabilization of the intermediate carbocation for α-attack. pearson.com |
Radical Intermediates and Single Electron Transfer (SET) Processes in Oxidative Coupling
Oxidative coupling reactions provide a powerful method for forming C-C bonds between heteroaryl units. These reactions often proceed through radical intermediates generated via a single electron transfer (SET) mechanism. organic-chemistry.orgmdpi.com In this process, an oxidant (often a metal salt like Cu(II) or Fe(III)) removes a single electron from one of the electron-rich heterocycles, generating a radical cation. chemrxiv.orgrsc.org
This electrophilic radical cation can then be attacked by a neutral, nucleophilic heterocycle to form a new C-C bond. rsc.org Subsequent oxidation and deprotonation steps lead to the final coupled product. For example, in the coupling of a furan and a thiophene derivative, the SET process can initiate the reaction, leading to the formation of a radical cation on one of the rings. organic-chemistry.orgrsc.org The other ring then acts as a nucleophile, attacking the radical cation to forge the biheteroaryl linkage. The feasibility of this pathway depends on the oxidation potentials of the reacting heterocycles. chemrxiv.org Cathodic reduction can also initiate SET pathways for C-C bond formation by generating a radical anion from an aryl halide, which then propagates a radical chain reaction. mdpi.comresearchgate.net
| Step | Description | Key Species |
| Initiation | A metal catalyst or an electrode facilitates the removal of a single electron from the heteroaromatic ring. mdpi.comresearchgate.net | Heteroaryl Radical Cation |
| C-C Bond Formation | The radical cation is attacked by a neutral heteroaromatic molecule. rsc.org | Dimeric Radical Cation |
| Rearomatization | The dimeric intermediate loses a proton and an electron (or two protons and two electrons in total) to yield the stable, aromatic coupled product. | Biheteroaryl Product |
Detailed Mechanistic Studies of Hydroxyl Group Transformations in Heteroaryl Alcohols
The hydroxyl group in heteroaryl alcohols like this compound is a key functional handle for further molecular elaboration. However, the hydroxyl group is a poor leaving group, necessitating its activation for nucleophilic substitution reactions.
Role of Catalysts in Activating Hydroxyl Groups and Promoting Nucleophilic Substitution
Catalysts play a pivotal role in transforming the hydroxyl group into a better leaving group, thereby facilitating nucleophilic substitution. rsc.org This activation can be achieved through several strategies:
Brønsted and Lewis Acid Catalysis: Acids can protonate the hydroxyl group, converting it into a good leaving group (water). researchgate.net Lewis acids can coordinate to the oxygen atom, enhancing its leaving group ability.
Transition Metal Catalysis: Transition metal complexes can activate alcohols through various mechanisms. One common pathway is the "borrowing hydrogen" or "hydrogen autotransfer" process, where the catalyst temporarily removes hydrogen from the alcohol to form a metal-hydride and an intermediate aldehyde or ketone. rsc.org The nucleophile adds to this electrophilic intermediate, and the catalyst then returns the hydrogen to complete the transformation, regenerating the catalyst and releasing water as the sole byproduct. rsc.org Iridium-based catalysts have been shown to be effective in the C-H functionalization of secondary alcohols directed by a heteroaryl group. acs.org
Organocatalysis: Small organic molecules can also catalyze the substitution of alcohols. For instance, diethylcyclopropenone has been used as a Lewis basic organocatalyst in combination with a reagent like benzoyl chloride to achieve efficient nucleophilic substitution of alcohols with high turnover numbers. acs.org
These catalytic methods enable the conversion of alcohols into a wide range of other functional groups, including halides, ethers, amines, and carbon-carbon bonds, often with high stereoselectivity. acs.orgnih.gov
Proton Transfer Dynamics and Reaction Kinetics in Alcohol-Based Transformations
Proton transfer is a fundamental step in many reactions involving alcohols. In acid-catalyzed substitutions, the initial protonation of the hydroxyl group is often a rapid pre-equilibrium step. The subsequent rate-determining step can be either the departure of the leaving group (SN1 mechanism) or the concerted attack of the nucleophile (SN2 mechanism).
Kinetic studies, including the determination of reaction orders and kinetic isotope effects (KIEs), are essential for elucidating these mechanisms. researchgate.net For instance, a primary KIE (kH/kD > 1) upon deuterating the alcohol's C-H bond would suggest that this bond is broken in the rate-determining step, which is characteristic of mechanisms involving dehydrogenation. nih.gov Conversely, an inverse KIE (kH/kD < 1) can indicate a change in hybridization at the reaction center in the transition state. researchgate.net Computational studies complement experimental kinetics by mapping potential energy surfaces and identifying transition state structures, providing a detailed picture of the reaction pathway. nih.gov The dynamics of the reaction, studied through techniques like direct dynamics simulations, can reveal non-statistical behaviors and reaction pathways that are not apparent from the static potential energy surface alone. scielo.br
Photochemical Reactivity and Isomerization Pathways of Furan and Thiophene Units
The furan and thiophene rings within this compound and its analogs are photochemically active. Upon absorption of ultraviolet light, these heterocycles can undergo a variety of isomerization reactions, leading to structurally diverse products. netsci-journal.com The specific pathway followed often depends on whether the reaction is initiated by direct irradiation or through sensitization. nih.gov
Direct irradiation populates the excited singlet state, which can lead to the formation of a "Dewar" isomer—a bicyclic, non-aromatic intermediate. netsci-journal.comnih.gov This highly strained intermediate can then thermally revert to the starting material or rearrange to form a positional isomer of the original heterocycle.
In contrast, sensitized irradiation populates the triplet excited state. For furans, the triplet state can undergo cleavage of the C-O bond to form a biradical intermediate, which can then rearrange to form cyclopropenyl derivatives. netsci-journal.comnih.gov Thiophenes, however, are less prone to this type of cleavage from the triplet state. The photochemical behavior is complex and can be influenced by substituents on the heterocyclic ring. netsci-journal.comnih.gov For instance, the presence of electron-withdrawing groups can alter the relative energies of the intermediates and favor different isomerization pathways. netsci-journal.com
Excited State Chemistry of Heteroaromatic Rings (e.g., Singlet and Triplet States)
The photochemical reactions of furan and thiophene derivatives are initiated by the absorption of light, which promotes the molecule to an electronically excited state. The nature of this excited state—either a singlet (with paired electron spins) or a triplet (with unpaired electron spins)—determines the subsequent chemical transformations. netsci-journal.com The lowest lying singlet excited states for furan include a Rydberg state and a valence excited state of the π → π* type. researchgate.net Similarly, theoretical studies on thiophene have explored its excited states, which are crucial for its photochemical reactivity. researchgate.net
The photochemical behavior of furan and thiophene shows significant differences, which can be explained by the distinct reactivity of their respective excited states. netsci-journal.com Direct irradiation typically populates the excited singlet state, while photosensitization can be used to generate the triplet state.
Furan: The photochemistry of furan is characterized by two main pathways depending on the excited state involved. netsci-journal.com
Excited Singlet State: Upon direct irradiation, the excited singlet state of furan can lead to the formation of isomeric furans. This process is believed to proceed through a highly strained, bicyclic intermediate known as a Dewar furan. netsci-journal.com
Triplet State: In the presence of a sensitizer, the triplet state of furan is populated. This state is responsible for the formation of cyclopropenyl derivatives. The triplet state can form a biradical intermediate, which then rearranges to the cyclopropenyl product. netsci-journal.com For instance, the photolysis of furan in the liquid phase leads to the formation of cyclopropene-3-carbaldehyde. netsci-journal.com
Thiophene: In contrast to furan, the photochemical reactivity of thiophene is dominated by its excited singlet state. netsci-journal.com
Excited Singlet State: Direct irradiation of thiophene leads to photoisomerization, yielding isomeric thiophenes. This reaction proceeds through the formation of a Dewar thiophene intermediate. netsci-journal.comnih.gov
Triplet State: The triplet state of thiophene is generally unreactive in terms of forming biradical intermediates that would lead to cyclopropenyl derivatives. This explains the absence of such products in thiophene photochemistry. netsci-journal.com
The differing behaviors are summarized in the table below.
| Heterocycle | Excited State | Intermediate(s) | Major Product(s) | Citation |
| Furan | Singlet (S₁) | Dewar Furan | Isomeric Furans | netsci-journal.com |
| Triplet (T₁) | Biradical | Cyclopropenyl derivatives | netsci-journal.com | |
| Thiophene | Singlet (S₁) | Dewar Thiophene | Isomeric Thiophenes | netsci-journal.com |
| Triplet (T₁) | (Unreactive) | No isomerization products | netsci-journal.com |
Formation and Rearrangements of Cyclopropenyl and Dewar Intermediates
The photoisomerization reactions of furan and thiophene are characterized by the formation of specific, high-energy intermediates. ucr.ac.cr The two primary types of intermediates proposed are the Dewar isomer and the ring-contracted cyclopropenyl form. netsci-journal.comucr.ac.cr
Dewar Intermediates: Dewar isomers are bicyclic valence isomers of aromatic rings. They are highly strained but can be intermediates in photochemical rearrangements. netsci-journal.com
In Furan Chemistry: The formation of a Dewar furan is proposed to occur from the excited singlet state. This intermediate is a precursor to isomerized furans. However, it can also undergo thermal rearrangement to form cyclopropene-3-carbaldehyde, a product also seen in triplet-sensitized reactions. netsci-journal.com
In Thiophene Chemistry: The photoisomerization of thiophenes is well-explained by the intermediacy of Dewar thiophenes. netsci-journal.com These intermediates have been isolated in certain cases, providing strong evidence for their role in the reaction pathway. netsci-journal.com The mechanism for the rearrangement in Dewar thiophenes has been studied theoretically, clarifying the evolution of chemical bonds during the process. nih.gov These rearrangements are chemical processes that happen with a high degree of synchronicity. nih.gov
Cyclopropenyl Intermediates: Cyclopropenyl derivatives are primarily observed in the photochemistry of furans. netsci-journal.com
Formation: These intermediates arise from the triplet state of the furan ring. The proposed mechanism involves the formation of a biradical species which subsequently rearranges into the three-membered ring structure of a cyclopropenyl derivative. netsci-journal.com
Reactions: Cyclopropenyl intermediates are reactive and can be trapped. For example, the irradiation of furan-2-carbonitrile in methanol (B129727) yields products resulting from the Michael addition of methanol to the cyclopropenyl intermediate. netsci-journal.com Similarly, irradiating furan derivatives in the presence of an amine like propylamine (B44156) can lead to the formation of the corresponding pyrrole, a reaction that can also be achieved with thiophenes, suggesting a potential analogy in their photochemical pathways under certain conditions. netsci-journal.comrsc.org
The following table summarizes the key intermediates and their origins in furan and thiophene photochemistry.
| Heterocycle | Key Intermediate | Originating Excited State | Resulting Transformation | Citation |
| Furan | Dewar Furan | Singlet (S₁) | Isomerization of the furan ring | netsci-journal.com |
| Cyclopropenyl derivative | Triplet (T₁) | Ring contraction, formation of aldehydes/ketones | netsci-journal.com | |
| Thiophene | Dewar Thiophene | Singlet (S₁) | Isomerization of the thiophene ring | netsci-journal.comnih.gov |
Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Furyl 3 Methyl 2 Thienyl Methanol and Its Heterocyclic Components
Density Functional Theory (DFT) Applications in Understanding Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net It is particularly effective for modeling reaction mechanisms, allowing for the detailed examination of energy changes throughout a chemical transformation. researchgate.netbeilstein-journals.org
The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. For a chemical reaction, the PES maps the energetic pathway from reactants to products, passing through high-energy transition states. DFT calculations are instrumental in constructing these surfaces. researchgate.netuci.edu By optimizing the geometries of reactants, intermediates, products, and transition states, a detailed reaction profile can be generated.
Transition state (TS) characterization is a critical aspect of this exploration. A transition state represents the highest energy barrier along the reaction coordinate and is identified as a first-order saddle point on the PES. Computationally, this involves ensuring the structure has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. The energy of this transition state determines the activation energy (Ea) of the reaction, a key factor in reaction kinetics. For a molecule like 5-Methyl-2-furyl-(3-methyl-2-thienyl)methanol, DFT could be used to model its synthesis or subsequent reactions by locating and characterizing the relevant transition states, thereby elucidating the step-by-step mechanism. beilstein-journals.org
Hypothetical DFT-Calculated Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials at energy minimum |
| Transition State | +22.5 | Energy maximum, structural barrier to reaction |
| Intermediate | -5.0 | A meta-stable species formed during the reaction |
| Products | -15.0 | Final materials at energy minimum |
By comparing the activation energies for different possible reaction pathways, DFT can predict the most likely outcome of a reaction. rsc.orgnih.gov The pathway with the lowest energy barrier will be kinetically favored, leading to the major product. This predictive power is invaluable for understanding and controlling selectivity (chemo-, regio-, and stereoselectivity) in organic synthesis. acs.org
For instance, in reactions involving the furan (B31954) or thiophene (B33073) rings of this compound, electrophilic substitution could occur at multiple positions. DFT calculations can determine the activation energies for substitution at each site. The calculated energy barriers would reveal the preferred site of reaction, thus predicting the regioselectivity. Machine learning models are increasingly being combined with DFT to accelerate the prediction of reaction outcomes. nih.gov
Predicted Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Pathway A | 20.1 | Major Product |
| Pathway B | 25.7 | Minor Product |
| Pathway C | 31.2 | Not Observed |
Quantum Chemical Characterization of Furan and Thiophene Electronic Structures
Quantum chemical methods provide deep insights into the electronic nature of molecules, explaining their stability, aromaticity, and reactivity. For this compound, understanding the electronic structures of its furan and thiophene components is fundamental.
Furan and thiophene are five-membered aromatic heterocycles. ksu.edu.sa Their aromaticity arises from a planar, cyclic, conjugated system of p-orbitals containing six π-electrons, satisfying Hückel's rule. pharmaguideline.comquora.com Four electrons are contributed by the carbon atoms' p-orbitals, and two are contributed by a lone pair from the heteroatom (oxygen in furan, sulfur in thiophene). youtube.com
The degree of aromaticity, however, differs between the two. Aromaticity is often ranked by comparing resonance energies or other computational indices, with the general order being Benzene > Thiophene > Pyrrole (B145914) > Furan. ksu.edu.sastackexchange.com The lower aromaticity of furan is attributed to the high electronegativity of the oxygen atom, which holds its lone pair more tightly, making it less available for delocalization into the π-system. pharmaguideline.com The sulfur atom in thiophene is less electronegative, allowing for more effective delocalization and thus greater aromatic character. stackexchange.comsemanticscholar.org This difference in electron delocalization directly impacts their stability and reactivity. semanticscholar.org
Comparison of Aromaticity Indicators for Heterocycles
| Compound | Resonance Energy (kJ/mol) | Relative Aromaticity |
|---|---|---|
| Benzene | 152 | Highest |
| Thiophene | 121 | High |
| Furan | 67 | Moderate |
Substituents on an aromatic ring can significantly alter its electronic properties and reactivity. acs.orgnih.gov In this compound, the methyl groups are electron-donating substituents. They increase the electron density in the furan and thiophene rings through an inductive effect, making the rings more reactive towards electrophilic substitution compared to their unsubstituted counterparts. e-bookshelf.de
Computational studies can quantify these effects by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchps.com Electron-donating groups typically raise the HOMO energy level, making the molecule a better electron donor and more susceptible to attack by electrophiles. The position of the substituent also matters; theoretical calculations can predict how substitution at different positions on the ring affects properties like the HOMO-LUMO energy gap, which influences the molecule's electronic and optical characteristics. acs.orgnih.govmdpi.com The presence of furan can also tune the frontier orbitals and charge transport properties of thiophene-based systems. rsc.org
Molecular Dynamics and Conformational Analysis of Complex Heteroaryl Molecules
Molecules that are not completely rigid, like this compound, can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. nih.govresearchgate.net
Computational methods are essential for this analysis. By systematically rotating the dihedral angle of the bond connecting the central carbon to the furan and thiophene rings, a potential energy profile can be generated. morressier.com This scan reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the barriers for rotation. Investigating hybrid furan-thiophene systems is of particular interest due to potential improvements in optoelectronic properties that are heavily dependent on conformation. olemiss.edu
Molecular dynamics (MD) simulations complement this by modeling the atomic motions of the molecule over time. MD can reveal the dynamic behavior of the molecule, showing how it explores different conformational states at a given temperature and how factors like solvent polarity might influence its preferred shape. nih.gov This information is crucial for understanding how the molecule's three-dimensional structure affects its physical properties and biological interactions.
Investigation of Intramolecular Interactions and Rotational Barriers
The conformation of this compound is determined by the interplay of various intramolecular interactions and the rotational barriers of its flexible bonds. The key areas of flexibility are the rotation of the two methyl groups and the rotation around the single bond connecting the furan and thiophene rings via the methanol (B129727) bridge.
Computational studies on related heterocyclic compounds provide a framework for understanding these properties. The barriers to internal rotation for methyl groups on furan and thiophene rings have been determined through microwave spectroscopy and quantum chemical calculations. For instance, the V3 potential (the barrier to internal rotation) for the methyl group in 2-methylthiophene has been experimentally determined to be 197.7324(18) cm⁻¹. mdpi.com This value is influenced by the electronic properties of other substituents on the ring. An electron-releasing group at the 5-position, like in 2,5-dimethylthiophene, increases the barrier, while an electron-withdrawing group decreases it. mdpi.com
A general trend observed is that methyl torsional barriers in sulfur-containing molecules are typically lower than in their oxygen-containing analogs. mdpi.com This is evident when comparing various thiophene and furan derivatives. The steric and electrostatic effects of substituents play a significant role in defining these rotational barriers. mdpi.com For example, a surprising reduction in the rotational barriers for adjacent methyl groups was observed in 2,3-dimethylfuran, suggesting that electrostatic effects can be more dominant than steric hindrance in some cases. rsc.org
The table below summarizes experimentally determined barriers to internal rotation for methyl groups in several furan and thiophene derivatives, which serve as models for the titular compound.
| Compound | Substituent Position | Rotational Barrier (cm⁻¹) | Reference |
| 2-Acetylthiophene | 2-acetyl | Not specified | researchgate.net |
| 2-Acetylfuran (B1664036) | 2-acetyl | Not specified | researchgate.net |
| 5-Methyl furfural | 5-methyl | Not specified | researchgate.net |
| 2-Acetyl-5-methylfuran | 2-acetyl, 5-methyl | Not specified | researchgate.net |
| 2-Methylthiophene | 2-methyl | 197.7324 | mdpi.com |
| 2,4-Dimethylpyrrole | 2-methyl | 277.830 | researchgate.net |
| 2,4-Dimethylpyrrole | 4-methyl | 262.210 | researchgate.net |
| 2,3-Dimethylfuran | 2-methyl (ortho) | 298.274 | rsc.org |
| 2,3-Dimethylfuran | 3-methyl (meta) | 237.6891 | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. frontiersin.org For molecules like this compound, solvent polarity can alter the balance of intramolecular forces, leading to different predominant conformations in solution. frontiersin.orgresearchgate.net
Computational studies, often employing methods like molecular dynamics simulations in explicit solvents, can characterize these effects. rsc.org The interaction between the solute and the surrounding solvent molecules can stabilize or destabilize certain conformers. For example, intramolecular hydrogen bonds, which might be stable in a nonpolar solvent like chloroform, can be disrupted in polar protic solvents like methanol or water, which can form competing hydrogen bonds. researchgate.netrsc.org
In a study on furan- and thiophene-based arylamides, it was demonstrated that solvent polarity has a pronounced effect on conformation. researchgate.net A conformation stabilized by an intramolecular hydrogen bond could be retained to a large extent even in polar solvents, depending on the strength and geometry of the bond. researchgate.net The replacement of an oxygen atom with a sulfur atom in the heterocyclic ring can also alter the conformational flexibility and its response to the solvent environment. researchgate.net
For this compound, the hydroxyl group is a key site for solvent interaction. In polar solvents, the solvent molecules would form a solvation shell around the hydroxyl group, influencing its orientation and the rotational preference around the central carbon. The specific interactions between the reactant and its solvent sphere are crucial in controlling the conformation and, consequently, the selectivity of a reaction. frontiersin.org Theoretical approaches can be used to calculate the explicit solvation energy and determine the number of solvent molecules in the first solvation sphere, providing a detailed picture of the solvent's role. frontiersin.org
The reactivity of the heterocyclic components is also solvent-dependent. Theoretical studies on furan- and thiophene-derived systems have shown that the stability of reactive intermediates, such as iminium ions in aminocatalysis, is influenced by the surrounding medium, which in turn affects reaction pathways. researchgate.net Therefore, the choice of solvent is a critical parameter in reactions involving this compound, as it can dictate not only the reaction rate but also the stereochemical outcome by controlling the molecular conformation of the transition states. frontiersin.org
Future Research Trajectories and Broader Academic Implications of 5 Methyl 2 Furyl 3 Methyl 2 Thienyl Methanol Research
Innovations in Catalyst Design for Highly Selective Heteroaryl Carbinol Synthesis
The synthesis of heteroaryl carbinols, particularly those with multiple, distinct heterocyclic units like 5-Methyl-2-furyl-(3-methyl-2-thienyl)methanol, presents a formidable challenge in achieving high levels of chemo-, regio-, and enantioselectivity. Future research will undoubtedly focus on the development of sophisticated catalytic systems capable of overcoming these hurdles. The asymmetric synthesis of such chiral alcohols is of paramount importance, as the biological activity of enantiomers can differ significantly.
Promising research trajectories include the design of novel transition-metal catalysts and organocatalysts. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions have shown great promise for preparing enantioenriched aryl/vinyl alkyl carbinols from readily available starting materials. nih.govrsc.org Adapting this methodology could involve the coupling of a racemic 1-chloroalkanol ester derivative of one heterocycle with a heteroaryl halide of the other.
Another powerful strategy involves the enantioselective addition of organometallic reagents to heteroaromatic aldehydes. nih.gov The synthesis of this compound could be envisioned via the addition of a 3-methyl-2-thienyl organozinc or organolithium species to 5-methyl-2-furaldehyde. The key to achieving high enantioselectivity lies in the development of chiral ligands, such as amino alcohols, that can effectively control the facial selectivity of the addition. nih.gov The lithiation-borylation methodology also presents a viable, alternative route to highly enantioenriched α-heterocyclic tertiary alcohols, which could be adapted for secondary carbinols. acs.orgbris.ac.uk
Future catalysts will need to exhibit high tolerance for the functional groups present on both the furan (B31954) and thiophene (B33073) rings and operate under mild conditions to prevent degradation of the sensitive heterocyclic systems.
| Catalytic Approach | Key Features | Potential Application for Target Molecule | Anticipated Challenges |
|---|---|---|---|
| Nickel-Catalyzed Reductive Cross-Coupling | Uses readily available electrophiles; broad functional group tolerance. nih.gov | Coupling of 2-chloro-1-(5-methylfuran-2-yl)ethanol derivative with 2-bromo-3-methylthiophene. | Catalyst poisoning by sulfur; achieving high enantioconvergence. |
| Chiral Ligand-Controlled Organozinc Addition | Highly enantioselective; avoids unstable organolithium intermediates. nih.gov | Addition of (3-methylthiophen-2-yl)zinc chloride to 5-methyl-2-furaldehyde with a chiral amino alcohol catalyst. | Synthesis of the specific chiral ligand; optimization of reaction conditions (temperature, solvent). |
| Lithiation-Borylation Methodology | Generates highly enantioenriched boronic esters as versatile intermediates. acs.orgbris.ac.uk | Reaction of a configurationally stable lithiated carbamate (B1207046) with a thienyl or furyl boronic ester. | Stability of the lithiated heteroaryl species; potential for side reactions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Furan-Thiophene Systems
The juxtaposition of a furan ring and a thiophene ring within the same molecule creates a platform for exploring unique reactivity patterns. Furan is known to be less aromatic and more reactive in reactions like electrophilic substitution and Diels-Alder cycloadditions compared to the more aromatic and stable thiophene. slideshare.netksu.edu.sa This inherent difference in reactivity can be exploited for selective chemical transformations.
Future research could investigate the selective functionalization of one ring while leaving the other intact. For example, under carefully controlled, mild, non-acidic conditions, the furan ring could undergo electrophilic substitution preferentially at its C5 position (if not already substituted) or other available positions. ksu.edu.sa Conversely, more forcing conditions might be required to functionalize the thiophene ring. The methyl groups on both rings also direct electrophilic substitution to adjacent positions, and understanding the regiochemical outcomes of such reactions is a key research goal.
The hydroxyl group of the methanol (B129727) linker is another reactive site. It can be oxidized to a ketone, creating a conjugated bis-heteroaryl ketone, or it can be substituted via nucleophilic substitution reactions. Such transformations could lead to a diverse library of derivatives with potentially new biological activities or material properties. Furthermore, the presence of two different heteroatoms (oxygen and sulfur) could lead to interesting intramolecular cyclization reactions or rearrangements under specific catalytic conditions, potentially yielding novel, complex polycyclic frameworks.
Advanced Spectroscopic and Analytical Methodologies for Characterizing Complex Heteroaryl Methanols
The unambiguous characterization of complex molecules like this compound is crucial for confirming its structure and purity. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable, future research will leverage more advanced methodologies for a deeper structural understanding.
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be essential for assigning all proton and carbon signals definitively, especially in distinguishing between the protons on the furan and thiophene rings which may reside in similar chemical shift regions.
For chiral, enantiomerically enriched samples, chiral High-Performance Liquid Chromatography (HPLC) will be the gold standard for determining enantiomeric excess. Furthermore, single-crystal X-ray diffraction would provide the ultimate proof of structure, offering precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. nih.gov Hirshfeld surface analysis, derived from crystallographic data, could offer insights into intermolecular interactions driving the crystal packing. researchgate.net
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Singlets for the two CH₃ groups; Doublets for the furan and thiophene ring protons; A singlet or doublet for the carbinol C-H proton; A broad singlet for the O-H proton. |
| ¹³C NMR | Distinct signals for the two methyl carbons, the carbinol carbon, and the eight aromatic carbons of the furan and thiophene rings. |
| IR Spectroscopy | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch); Absorption around 1000-1250 cm⁻¹ (C-O stretch); Characteristic peaks for C-H and C=C bonds in the aromatic rings. |
| Mass Spectrometry | A molecular ion (M⁺) peak corresponding to the molecular weight (C₁₁H₁₂O₂S); Fragmentation patterns showing loss of H₂O, CH₃, and cleavage of the bond between the rings. |
Contribution to the Understanding of Structure-Reactivity Relationships in Multi-Heterocyclic Organic Frameworks
The study of this compound and its analogues can significantly contribute to the fundamental understanding of structure-reactivity and structure-property relationships in multi-heterocyclic systems. By systematically modifying the structure—for example, by changing the substituents, their positions, or the linker between the rings—researchers can map how these changes affect the molecule's electronic properties, reactivity, and biological activity. nih.govmdpi.com
Computational studies, using methods like Density Functional Theory (DFT), can complement experimental work by providing insights into molecular orbital energies, charge distribution, and reaction mechanisms. mdpi.com This combined experimental and theoretical approach can lead to the development of predictive models, such as Quantitative Structure-Activity Relationships (QSAR), which can guide the rational design of new molecules with desired properties, be it for pharmaceuticals, agrochemicals, or organic electronic materials. nih.govtandfonline.com The interchange of a thiophene ring with other aromatic systems like furan does not always lead to a consistent activity pattern, highlighting the need for detailed studies on specific molecular frameworks. tandfonline.com
| Structural Feature | Description | Hypothesized Influence |
|---|---|---|
| 5-Methylfuran Ring | An electron-rich, five-membered oxygen heterocycle. Less aromatic than thiophene. slideshare.net | Acts as the more reactive site for electrophilic attack and cycloaddition reactions. The methyl group is electron-donating. |
| 3-Methylthiophene Ring | A five-membered sulfur heterocycle with greater aromatic character and stability than furan. slideshare.net | More resistant to ring-opening and addition reactions. The methyl group activates the ring towards electrophilic substitution. |
| Methanol Linker | A chiral hydroxyl-bearing carbon connecting the two rings. | Introduces a stereocenter critical for biological interactions. Provides a handle for further functionalization (oxidation, substitution). Influences overall molecular conformation. |
Q & A
Q. What are the established synthetic routes for 5-Methyl-2-furyl-(3-methyl-2-thienyl)methanol, and what are their key reagents and conditions?
Methodological Answer: The synthesis typically involves modular coupling of furan and thiophene precursors. A common approach includes:
Vinylation of 5-methylfuran derivatives : React 5-methylfurfural with a vinylating agent (e.g., vinyl magnesium bromide) under basic conditions to form a furan-vinyl intermediate .
Thiophene functionalization : Introduce the 3-methyl-2-thienyl moiety via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
Reduction : Convert the carbonyl group to a methanol group using NaBH₄ or LiAlH₄, with careful control of reaction time to avoid over-reduction .
Key catalysts include silica-supported cobalt nanoparticles for hydrogenation steps .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) for purity assessment. Detect impurities like bis(3-methyl-2-thienyl)methanone, which elutes at RRT 1.98 .
- Elemental Analysis : Verify molecular formula (e.g., C₁₂H₁₄O₂S) with ≤0.3% deviation .
Advanced Research Questions
Q. How can conflicting spectroscopic data for intermediate products be resolved during synthesis?
Methodological Answer: Contradictions in NMR or MS data often arise from:
- Regioisomeric by-products : Use 2D NMR (e.g., COSY, HSQC) to distinguish between furan-thiophene coupling positions .
- Solvent artifacts : Compare spectra in deuterated vs. non-deuterated solvents to identify solvent adducts.
- Dynamic equilibria : Perform variable-temperature NMR to detect tautomeric shifts in thiophene derivatives .
For unresolved cases, corroborate with X-ray crystallography (e.g., CCDC data for analogous compounds ).
Q. What strategies optimize catalytic efficiency in cross-coupling steps while minimizing side reactions?
Methodological Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling; the latter reduces homocoupling of thiophene boronic esters .
- Solvent effects : Use THF instead of DMF to suppress oxidation of the furan ring.
- Additives : Include Cs₂CO₃ as a base to enhance coupling yields (85–92%) while avoiding deprotonation of the methanol group .
- Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation .
Q. How are computational models applied to predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model transition states for electrophilic substitution on thiophene (e.g., methyl group orientation at C3 vs. C2) .
- MD simulations : Predict solubility in methanol/water mixtures using AMBER force fields, aiding solvent selection for recrystallization .
- QSAR studies : Correlate substituent electronic effects (Hammett σ values) with antimicrobial activity for drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
